(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate
Overview
Description
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate is a chiral compound with significant importance in various fields of scientific research. It is characterized by the presence of an amino group, a fluorophenyl group, and a methyl ester group. The compound’s unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Mechanism of Action
Target of Action
It is known to be a derivative of glycine , an amino acid that plays several roles in the body, including as a neurotransmitter in the central nervous system.
Mode of Action
As a glycine derivative , it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Biochemical Pathways
As a glycine derivative , it may be involved in various biochemical pathways where glycine acts as a precursor or a participant.
Result of Action
As a glycine derivative , it may have effects similar to those of glycine, including influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and glycine methyl ester.
Condensation Reaction: The initial step involves the condensation of 4-fluorobenzaldehyde with glycine methyl ester in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing production time.
Enzymatic Catalysis: Enzymes can be used to catalyze specific steps in the synthesis, enhancing the selectivity and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-amino-2-(4-fluorophenyl)acetate: The enantiomer of the compound with different stereochemistry.
Methyl 2-amino-2-(4-chlorophenyl)acetate: A similar compound with a chlorine substituent instead of fluorine.
Methyl 2-amino-2-(4-bromophenyl)acetate: A similar compound with a bromine substituent instead of fluorine.
Uniqueness
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Biological Activity
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate, also known as methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride, is a chiral compound with significant biological activity. This article explores its biochemical interactions, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₁ClFNO₂
- Molecular Weight : 219.64 g/mol
- Structure : The compound features a fluorophenyl group, which enhances its chemical reactivity and biological properties.
This compound primarily acts as a selective phosphodiesterase-4 (PDE4) inhibitor . This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various physiological processes, including inflammation and neurotransmission. The compound’s ability to modulate cAMP levels suggests potential applications in treating inflammatory disorders such as chronic obstructive pulmonary disease (COPD) and asthma.
Enzyme Interactions
The compound interacts with specific enzymes and proteins, influencing several biochemical pathways:
- Esterases and Proteases : It binds to the active sites of these enzymes, forming enzyme-substrate complexes that can inhibit or activate enzyme activity.
- Signaling Pathways : It has been shown to modulate pathways such as the MAPK/ERK pathway, impacting cell proliferation and differentiation.
Cellular Effects
Research indicates that this compound affects various cellular processes:
- Gene Expression : The compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of specific genes.
- Cell Signaling : It influences cellular signaling pathways that are critical for maintaining normal cellular functions.
Case Studies and Research Findings
- PDE4 Inhibition : Studies have demonstrated that this compound exhibits significant inhibition of PDE4 activity, which correlates with reduced inflammatory responses in preclinical models.
- Therapeutic Potential : In animal models of COPD, administration of this compound resulted in improved lung function and reduced airway inflammation, suggesting its potential as a therapeutic agent for respiratory diseases.
- Binding Affinity Studies : The presence of the fluorophenyl group enhances the binding affinity of the compound to its molecular targets, which may lead to more pronounced biological effects compared to structurally similar compounds without fluorine substitutions.
Comparative Analysis with Similar Compounds
Compound Name | Structural Difference | Biological Activity |
---|---|---|
Methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride | Fluorine at ortho position | Similar PDE inhibition |
Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | Chlorine instead of fluorine | Varying potency in PDE inhibition |
The unique positioning of the fluorine atom in this compound is crucial for its enhanced biological activity compared to other derivatives.
Properties
IUPAC Name |
methyl (2S)-2-amino-2-(4-fluorophenyl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWURXQVPORPSQD-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=C(C=C1)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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